molecular formula C11H12N2O B11906070 6-Ethoxyisoquinolin-3-amine CAS No. 1259224-02-6

6-Ethoxyisoquinolin-3-amine

Cat. No.: B11906070
CAS No.: 1259224-02-6
M. Wt: 188.23 g/mol
InChI Key: JNDPRCKKZVUDQI-UHFFFAOYSA-N
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Description

6-Ethoxyisoquinolin-3-amine is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. The presence of an ethoxy group at the 6th position and an amino group at the 3rd position of the isoquinoline ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyisoquinolin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-ethoxyisoquinoline.

    Nitration: The 6-ethoxyisoquinoline undergoes nitration to introduce a nitro group at the 3rd position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like tin(II) chloride in hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxyisoquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

6-Ethoxyisoquinolin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxyisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    3-Aminoisoquinoline: Lacks the ethoxy group at the 6th position, making it less hydrophobic.

    6-Methoxyisoquinolin-3-amine: Contains a methoxy group instead of an ethoxy group, which may influence its reactivity and biological activity.

    6-Chloroisoquinolin-3-amine: Contains a chloro group instead of an ethoxy group, affecting its electronic properties and reactivity.

Uniqueness: 6-Ethoxyisoquinolin-3-amine is unique due to the presence of both the ethoxy and amino groups, which confer specific chemical and biological properties. The ethoxy group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with hydrophobic pockets in biological targets.

Properties

CAS No.

1259224-02-6

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

6-ethoxyisoquinolin-3-amine

InChI

InChI=1S/C11H12N2O/c1-2-14-10-4-3-8-7-13-11(12)6-9(8)5-10/h3-7H,2H2,1H3,(H2,12,13)

InChI Key

JNDPRCKKZVUDQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=NC=C2C=C1)N

Origin of Product

United States

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